4-Bromo-2-[(tert-butyldimethylsilyl)oxy]benzaldehyde
CAS No.: 861928-21-4
Cat. No.: VC13781378
Molecular Formula: C13H19BrO2Si
Molecular Weight: 315.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 861928-21-4 |
|---|---|
| Molecular Formula | C13H19BrO2Si |
| Molecular Weight | 315.28 g/mol |
| IUPAC Name | 4-bromo-2-[tert-butyl(dimethyl)silyl]oxybenzaldehyde |
| Standard InChI | InChI=1S/C13H19BrO2Si/c1-13(2,3)17(4,5)16-12-8-11(14)7-6-10(12)9-15/h6-9H,1-5H3 |
| Standard InChI Key | PGJQGQLSEFRHPT-UHFFFAOYSA-N |
| SMILES | CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)Br)C=O |
| Canonical SMILES | CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)Br)C=O |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound has the molecular formula C₁₃H₁₉BrO₂Si and a molecular weight of 315.28 g/mol. Its IUPAC name is 4-bromo-2-[tert-butyl(dimethyl)silyl]oxybenzaldehyde, reflecting the tert-butyldimethylsilyl (TBDMS) group at the 2-position and a bromine atom at the 4-position of the benzaldehyde ring .
Key Structural Attributes:
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Aldehyde Group: The formyl (-CHO) moiety at the 1-position provides a site for nucleophilic addition or oxidation reactions.
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Bromine Substituent: The electron-withdrawing bromine atom at the 4-position facilitates electrophilic aromatic substitution or transition metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura reactions).
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TBDMS Ether: The bulky silyl group at the 2-position protects hydroxyl groups during synthesis, enhancing stability and directing regioselectivity .
Spectroscopic and Physical Properties:
| Property | Value | Source |
|---|---|---|
| Boiling Point | Not Reported | |
| Density | 0.957 g/mL (analogue data) | |
| Refractive Index (n²⁰/D) | 1.5110 (analogue data) | |
| SMILES | CC(C)(C)Si(C)OC₁=C(C=CC(=C₁)Br)C=O | |
| InChIKey | PGJQGQLSEFRHPT-UHFFFAOYSA-N |
Synthesis and Reaction Pathways
Synthetic Strategies
The compound is typically synthesized through sequential functionalization of benzaldehyde derivatives. A common approach involves:
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Silylation: Protection of a phenolic hydroxyl group with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base (e.g., imidazole) .
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Bromination: Electrophilic aromatic bromination using reagents like bromine (Br₂) or N-bromosuccinimide (NBS) to introduce the bromine substituent.
Example Protocol:
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Step 1: A benzaldehyde derivative with a free hydroxyl group at the 2-position is treated with TBDMSCl and imidazole in anhydrous dichloromethane to form the silyl ether .
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Step 2: The intermediate undergoes bromination at the 4-position using Br₂ in acetic acid, yielding the final product.
Reactivity and Functionalization
The compound’s three functional groups enable diverse transformations:
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Aldehyde Oxidation: Conversion to carboxylic acids via oxidation with KMnO₄ or Ag₂O.
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Bromine Substitution: Suzuki-Miyaura coupling with aryl boronic acids to form biaryl structures .
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Silyl Ether Deprotection: Removal of the TBDMS group using tetrabutylammonium fluoride (TBAF) to regenerate the hydroxyl group .
Applications in Organic Synthesis
Pharmaceutical Intermediates
The compound’s structure aligns with intermediates in antibiotic and anticancer agent syntheses. For example:
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Transition-State Inhibitors: Analogues of this compound have been used to develop inhibitors of chorismate-utilizing enzymes (CUEs), which are targets for antimicrobial agents . The TBDMS group stabilizes intermediates during multi-step syntheses, as demonstrated in the synthesis of EntC inhibitors .
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Siderophore Precursors: Brominated benzaldehydes serve as building blocks for siderophores, which are critical for bacterial iron acquisition .
Materials Science
The bromine atom enables polymerization or cross-linking in polymer chemistry, while the silyl group enhances solubility in non-polar solvents, aiding in the fabrication of organic electronic materials.
Research Findings and Case Studies
Case Study: Synthesis of Cyclohexene-Based Inhibitors
In a 2017 study, researchers utilized a brominated benzaldehyde derivative to synthesize cyclohexene transition-state inhibitors . Key steps included:
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Epoxidation: Bromo epoxide formation using m-CPBA.
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Hydride Opening: Regioselective opening with LiAlH₄ to install hydroxyl groups.
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Silyl Protection: TBDMS protection to prevent undesired side reactions during subsequent steps .
This pathway highlights the compound’s utility in constructing stereochemically complex molecules.
Comparative Analysis with Analogues
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